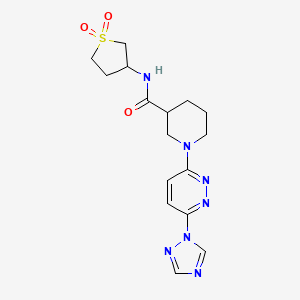

![molecular formula C21H18N2O2S B2429943 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892274-44-1](/img/no-structure.png)

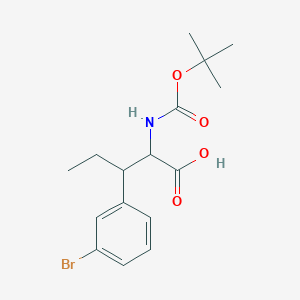

1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Crystallographic Studies and Molecular Interactions

Research highlights how modifications in molecular structures, such as isomeric changes, can influence the dimerization properties of pyrimidine derivatives through weak intermolecular interactions and pi-pi stacking, emphasizing the significance of structural variations in the development of new compounds with tailored properties (Avasthi et al., 2002).

Synthetic Methodologies

Innovative synthetic processes have been developed to create new derivatives of pyrimidine, demonstrating the chemical versatility and potential for creating a wide array of compounds from a single precursor. One study describes an efficient, three-component, one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,4-diones, showcasing the utility of this compound in facilitating streamlined synthetic routes for complex molecules (Bazgir et al., 2008).

Photophysical Properties and Sensing Applications

The development of pyrimidine-phthalimide derivatives highlights the role of pyrimidine-based compounds in creating novel chromophores with aggregation-induced emission (AIE) characteristics, offering new avenues for sensing applications and the development of optical materials. This research underscores the potential of pyrimidine derivatives in the design of pH sensors and logic gates, expanding their application beyond traditional chemical and pharmaceutical fields (Yan et al., 2017).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzaldehyde, followed by cyclization with phenyl isocyanate and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-4,5-dimethylthiophene-3-carboxylic acid", "benzaldehyde", "phenyl isocyanate", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with benzaldehyde in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding imine intermediate.", "Step 2: Cyclization of the imine intermediate with phenyl isocyanate in the presence of a suitable catalyst such as DBU or DMAP to form the thienopyrimidine intermediate.", "Step 3: Oxidation of the thienopyrimidine intermediate using an oxidizing agent such as DDQ or PCC to form the final product, 1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS番号 |

892274-44-1 |

分子式 |

C21H18N2O2S |

分子量 |

362.45 |

IUPAC名 |

1-benzyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H18N2O2S/c1-14-15(2)26-20-18(14)19(24)23(17-11-7-4-8-12-17)21(25)22(20)13-16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |

InChIキー |

VOXUOFHZDZDYOM-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)C4=CC=CC=C4)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

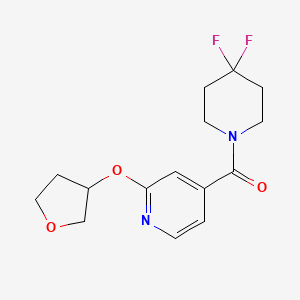

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide oxalate](/img/structure/B2429861.png)

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2429862.png)

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2429865.png)

![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)

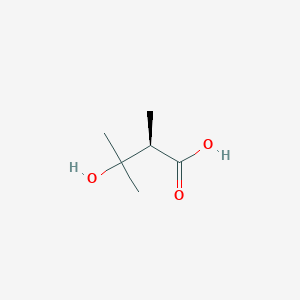

![2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2429867.png)

![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2429871.png)

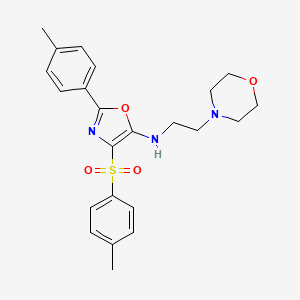

![3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2429876.png)

![(E)-N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2429879.png)

![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2429880.png)